molecular formula C7H7BrN2O2S B11763396 N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide

N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide

Cat. No.: B11763396
M. Wt: 263.11 g/mol
InChI Key: WNAQFNXTPGURJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide typically involves the reaction of 2-aminothiazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained . The reaction can be summarized as follows:

  • Dissolve 2-aminothiazole in an appropriate solvent (e.g., dichloromethane).
  • Add triethylamine to the solution to act as a base.
  • Slowly add bromoacetyl bromide to the reaction mixture while maintaining the temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Mechanism of Action

The mechanism of action of N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The thiazole ring’s aromaticity and electronic properties also contribute to its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological properties. The bromoacetyl group enhances the compound’s electrophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C7H7BrN2O2S

Molecular Weight

263.11 g/mol

IUPAC Name

N-[5-(2-bromoacetyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C7H7BrN2O2S/c1-4(11)10-7-9-3-6(13-7)5(12)2-8/h3H,2H2,1H3,(H,9,10,11)

InChI Key

WNAQFNXTPGURJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(S1)C(=O)CBr

Origin of Product

United States

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